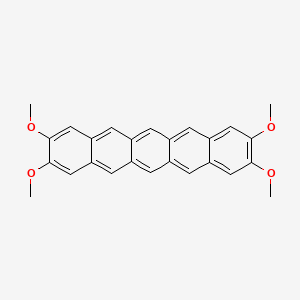
2,3,9,10-Tetramethoxypentacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,9,10-Tetramethoxypentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its applications in organic electronics. The addition of methoxy groups at the 2, 3, 9, and 10 positions enhances its solubility and alters its electronic properties, making it a subject of interest in materials science and organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10-Tetramethoxypentacene typically involves the following steps:
Starting Material: The synthesis begins with a suitable pentacene precursor.
Methoxylation: Methoxy groups are introduced at the 2, 3, 9, and 10 positions through a series of reactions involving methanol and a catalyst.
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound
Industrial Production Methods
While specific industrial methods for producing this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,3,9,10-Tetramethoxypentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydrocarbon form.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrocarbon forms of pentacene.
Substitution: Various substituted pentacene derivatives.
Aplicaciones Científicas De Investigación
2,3,9,10-Tetramethoxypentacene has several applications in scientific research:
Organic Electronics: Used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its enhanced solubility and electronic properties.
Materials Science: Studied for its potential in creating new materials with unique electronic and optical properties.
Chemical Sensors: Employed in the development of chemical sensors due to its sensitivity to environmental changes.
Mecanismo De Acción
The mechanism of action of 2,3,9,10-Tetramethoxypentacene involves its interaction with light and other molecules:
Photochemical Reactions: The compound can undergo photochemical reactions, leading to the formation of excited states and subsequent chemical transformations.
Electronic Interactions: The methoxy groups influence the electronic distribution within the molecule, affecting its reactivity and interactions with other compounds.
Comparación Con Compuestos Similares
Similar Compounds
2,3,9,10-Tetrabromopentacene: A brominated derivative with different electronic properties.
2,3,9,10-Tetraalkylpentacenes: Compounds with alkyl groups at the same positions, offering varied solubility and electronic characteristics.
Uniqueness
2,3,9,10-Tetramethoxypentacene is unique due to its methoxy groups, which enhance its solubility and modify its electronic properties, making it suitable for specific applications in organic electronics and materials science .
Propiedades
Número CAS |
919273-00-0 |
|---|---|
Fórmula molecular |
C26H22O4 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
2,3,9,10-tetramethoxypentacene |
InChI |
InChI=1S/C26H22O4/c1-27-23-11-19-7-15-5-17-9-21-13-25(29-3)26(30-4)14-22(21)10-18(17)6-16(15)8-20(19)12-24(23)28-2/h5-14H,1-4H3 |
Clave InChI |
TWJUXYDBTULKHL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC3=CC4=CC5=CC(=C(C=C5C=C4C=C3C=C2C=C1OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


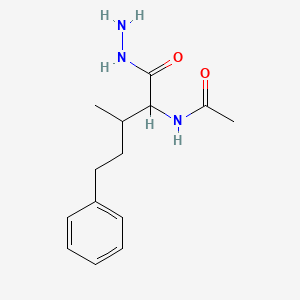
![Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]-](/img/structure/B14175040.png)
![N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine](/img/structure/B14175044.png)
![1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one](/img/structure/B14175050.png)
![2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester](/img/structure/B14175058.png)
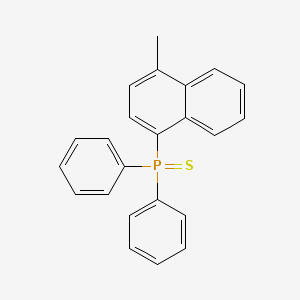
![5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14175081.png)
![5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine]](/img/structure/B14175084.png)

![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)
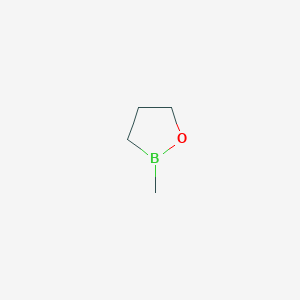
![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
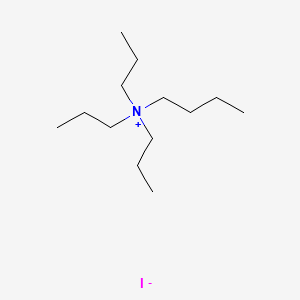
![N-[2-(4-methoxyphenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B14175122.png)
